2-(3-Bromo-4-methylphenoxy)acetohydrazide
Overview
Description
2-(3-Bromo-4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology
Preparation Methods
The synthesis of 2-(3-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 3-bromo-4-methylphenol with chloroacetic acid to form 2-(3-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(3-Bromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-4-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Although not widely used industrially, it serves as a model compound in various chemical studies.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-4-methylphenoxy)acetohydrazide include:
2-(4-Bromo-3-methylphenoxy)acetohydrazide: This compound has a similar structure but with the bromine atom in a different position.
2-(2-Bromo-4-methylphenoxy)acetohydrazide: Another isomer with the bromine atom at a different location on the phenyl ring.
The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-2-3-7(4-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFCGTVNGINRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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